Nocardicin B
Overview
Description
Nocardicin B is a bioactive molecule produced by Nocardia spp., a type of Gram-positive filamentous bacteria . It shares structural similarities with Nocardicin A . The activities of Nocardicin A are attributed to the presence of the syn-oxime and terminal D-configuration of the homoseryl side chain .
Synthesis Analysis
Nocardicin B is biosynthesized by Nocardia spp. through a process that involves isolating bioactive molecules from diverse actinobacteria and studying their biosynthetic mechanisms . In vitro reaction studies have shown that an enzyme called Nat catalyzes the addition of the homoserine sidechain, which is crucial to the transfer of the 3-amino-3-carboxypropyl group from S-adenosyl-l-methionine to diverse substrates such as nocardicin E, F, and G .Molecular Structure Analysis
The molecular structure of Nocardicin B includes a monocyclic beta-lactam ring, along with the presence of p-hydroxyphenylglycine and oxime units . The high-resolution crystal structure of NocTE bound to the fluorophosphonate analog inhibitor of nocardicin G provides further insights into the molecular structure .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Nocardicin B are complex and involve multiple steps. For instance, a nonribosomal peptide synthetase is responsible for assembling two units of L-pHPG, and one unit of serine to yield a D-, L-, D-tripeptide, or possibly nocardicin G .Scientific Research Applications
Structure and Biological Relationship
- Nocardicins A and B are novel monocyclic beta-lactam antibiotics produced by a strain of Nocardia. Nocardicin B's structure has been established based on spectroscopic and chemical evidence. These compounds are unique as the first examples of monocyclic beta-lactam antibiotics with relatively high antimicrobial activity, sharing stereochemical and biological relations to penicillins and cephalosporins (Hashimoto et al., 1976).
Therapeutic Potency and Evaluation
- Nocardicin A, closely related to Nocardicin B, exhibits potent therapeutic effects against gram-negative bacilli in mice. Its effectiveness is notably stronger than anticipated from in vitro studies and demonstrates significant potency against various bacterial infections, including those resistant to other beta-lactam antibiotics (Mine et al., 1977).
Biosynthesis and Non-Ribosomal Peptide Synthetases
- The biosynthesis of Nocardicin A involves a non-ribosomal peptide synthetase mechanism. This complex process includes the formation of a pentapeptide precursor, followed by proteolytic steps, highlighting a sophisticated pathway in the biosynthesis of nocardicin A, which is likely similar for Nocardicin B (Davidsen et al., 2013).
Cytochrome P450 Role in Biosynthesis
- The role of cytochrome P450 NocL in the biosynthesis of nocardicin A, which is crucial for forming an unusual structural feature in nocardicin A, has been identified and characterized. This discovery marks a significant advancement in understanding the biosynthetic pathway of nocardicins, including Nocardicin B (Kelly & Townsend, 2002).
Mutational Analysis of Biosynthetic Pathways
- Research on the mutational analysis of genes involved in the nocardicin A biosynthesis in Nocardia uniformis provides insights into the biosynthetic pathway and the roles of specific enzymes and proteins. This analysis contributes to a deeper understanding of the biosynthetic mechanisms applicable to Nocardicin B as well (Kelly & Townsend, 2005).
Future Directions
Future research directions include exploring the genomic, proteomic, transcriptomic, and metabolic information of most Nocardia spp . There is also interest in the impact of artificial intelligence methods in NRPS structural studies . Structural characterization of unusual NRPS proteins is another area of interest .
properties
IUPAC Name |
(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18+/t16-,17+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNZOGJNVIFEBA-TWTPMLPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101375 | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nocardicin B | |
CAS RN |
60134-71-6 | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60134-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nocardicin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOCARDICIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWV6T6M34F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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